molecular formula C21H16F3N3O2 B2896487 1-ethyl-6-methyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one CAS No. 1260688-51-4

1-ethyl-6-methyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one

Cat. No.: B2896487
CAS No.: 1260688-51-4
M. Wt: 399.373
InChI Key: ZPJBYXWZFZOKDK-UHFFFAOYSA-N
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Description

1-ethyl-6-methyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one is a complex organic compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The presence of the trifluoromethyl group often enhances the biological activity and stability of the compound, making it a valuable entity in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-6-methyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one typically involves multiple steps, including Friedel-Crafts acylation, nitration, and Suzuki-Miyaura coupling . The Suzuki-Miyaura coupling is particularly notable for its mild reaction conditions and functional group tolerance, making it a preferred method for forming carbon-carbon bonds in the presence of a trifluoromethyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-6-methyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

1-ethyl-6-methyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its pharmacological effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties

Mechanism of Action

The mechanism of action of 1-ethyl-6-methyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ethyl-6-methyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

1-ethyl-6-methyl-3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N3O2/c1-3-27-11-16(18(28)15-9-12(2)7-8-17(15)27)20-25-19(26-29-20)13-5-4-6-14(10-13)21(22,23)24/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJBYXWZFZOKDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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